3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine chemical properties and structure
3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine chemical properties and structure
An In-depth Technical Guide to 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine: Chemical Properties, Synthesis, and Potential Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine. This biphenyl derivative, functionalized with an amine and a methylsulfonyl group, represents a valuable scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its characteristics and methodologies for its preparation and analysis.
Chemical Structure and Physicochemical Properties
3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine is a biphenyl derivative with an amine group at the 4-position and a methylsulfonyl group at the 3'-position. The presence of these functional groups on the biphenyl scaffold imparts specific electronic and steric properties that are of interest in the design of novel molecules.
Caption: 2D Structure of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine
Predicted Physicochemical Properties
| Property | Predicted Value | Comments |
| Molecular Formula | C₁₃H₁₃NO₂S | - |
| Molecular Weight | 247.31 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Based on similar aromatic amines and sulfones. |
| Melting Point | >150 °C | Expected to be higher than 4-aminobiphenyl (53 °C) due to increased polarity and molecular weight. |
| Boiling Point | >400 °C | Expected to be significantly higher than 4-aminobiphenyl (302 °C) due to the polar sulfonyl group. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in nonpolar solvents; slightly soluble in water. | The amine and sulfonyl groups increase polarity compared to biphenyl. |
| pKa (of the amine) | < 4.3 | The electron-withdrawing sulfonyl group is expected to decrease the basicity of the amine compared to 4-aminobiphenyl (pKa ≈ 4.3). |
| LogP | ~2.5 - 3.5 | The methylsulfonyl group increases polarity, likely lowering the LogP compared to an unsubstituted biphenyl amine. |
Proposed Synthesis Protocol: Suzuki-Miyaura Coupling
The synthesis of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9] This method is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids due to its high functional group tolerance and generally good yields.[8]
Caption: Proposed Suzuki-Miyaura Synthesis Workflow
Step-by-Step Experimental Protocol
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Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 eq.), 3-(methylsulfonyl)phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of dioxane and water. The solvent should be sufficient to dissolve the reactants upon heating.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings. Other palladium catalysts with specialized ligands can also be employed to optimize yield and reaction time.[10]
-
Base: An inorganic base like potassium carbonate is required to facilitate the transmetalation step in the catalytic cycle.[6]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation.[11]
Spectroscopic Analysis (Predicted)
The structural features of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine will give rise to a characteristic spectroscopic signature.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.2 | s | 1H | H-2' | Deshielded by the adjacent electron-withdrawing sulfonyl group and the other aromatic ring. |
| ~7.6 - 7.9 | m | 3H | H-4', H-5', H-6' | Aromatic protons on the sulfonyl-substituted ring. |
| ~7.3 - 7.5 | d | 2H | H-2, H-6 | Aromatic protons ortho to the C-C bond on the amine-substituted ring. |
| ~6.7 - 6.9 | d | 2H | H-3, H-5 | Aromatic protons ortho to the amine group, shielded by its electron-donating effect. |
| ~3.8 - 4.2 | br s | 2H | -NH₂ | The chemical shift can vary depending on solvent and concentration. Proton exchange may lead to a broad singlet.[12] |
| ~3.1 | s | 3H | -SO₂CH₃ | Singlet for the methyl group protons. |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148 | C-4 | Carbon attached to the electron-donating amine group. |
| ~142 | C-1' | Quaternary carbon attached to the sulfonyl-substituted ring. |
| ~140 | C-3' | Carbon attached to the electron-withdrawing sulfonyl group. |
| ~130 | C-1 | Quaternary carbon attached to the amine-substituted ring. |
| ~128-130 | C-5' | Aromatic CH. |
| ~127 | C-2, C-6 | Aromatic CH. |
| ~125-127 | C-2', C-4', C-6' | Aromatic CHs on the sulfonyl-substituted ring. |
| ~115 | C-3, C-5 | Carbons ortho to the amine group, shielded. |
| ~44 | -SO₂CH₃ | Methyl carbon of the sulfonyl group. |
Mass Spectrometry
| m/z | Ion | Rationale |
| 247 | [M]⁺ | Molecular ion peak. |
| 168 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. |
| 154 | [M - SO₂CH₃ - NH₂]⁺ | Subsequent loss of the amino radical. |
| 79 | [SO₂CH₃]⁺ | Fragment corresponding to the methylsulfonyl group. |
Potential Applications in Drug Discovery
The 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine scaffold incorporates several features that are attractive for drug design:
-
Biphenyl Core: The biphenyl moiety is a common structural motif in many biologically active compounds, providing a rigid scaffold for the orientation of functional groups.
-
Amine Group: The primary amine can act as a hydrogen bond donor and a key interaction point with biological targets. It also serves as a handle for further chemical modification.
-
Methylsulfonyl Group: The sulfone group is a bioisostere for other functionalities and can act as a hydrogen bond acceptor. Its strong electron-withdrawing nature can modulate the electronic properties and metabolic stability of the molecule.
Given these features, this compound could serve as a valuable intermediate or a starting point for the development of inhibitors for various enzyme classes, such as kinases or proteases, or as ligands for nuclear receptors. The specific substitution pattern may offer selectivity for certain biological targets.
Conclusion
3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine is a synthetically accessible and versatile chemical entity with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, predicted properties, a robust synthetic protocol, and expected analytical characteristics. The information presented herein should serve as a valuable resource for researchers interested in exploring the potential of this and related biphenyl scaffolds.
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